molecular formula C16H14Cl2N2O3 B5382009 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one

3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one

Cat. No. B5382009
M. Wt: 353.2 g/mol
InChI Key: USMZAUXAQOJZKA-UHFFFAOYSA-N
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Description

3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one, also known as CCMP, is a chemical compound that has shown promising results in scientific research applications. CCMP is a pyridinone derivative that is synthesized by the reaction of 3-chloro-5-pyridin-2-yl-1,2,4-oxadiazole with 4-chlorophenylmorpholine in the presence of a base. In

Mechanism of Action

The mechanism of action of 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one is not fully understood, but it is believed to act by inhibiting certain enzymes involved in cellular processes. 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has been found to inhibit the activity of several kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one may disrupt the normal functioning of cancer cells, leading to their death. 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has also been found to inhibit the activity of certain enzymes involved in the replication of viruses, which may explain its potential as an anti-viral agent.
Biochemical and Physiological Effects:
3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has been found to have several biochemical and physiological effects. In animal models, 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has been found to reduce inflammation and oxidative stress, which are key factors in the development of many diseases. 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one in lab experiments is its ability to inhibit the activity of certain enzymes involved in cellular processes. This makes it a useful tool for studying the role of these enzymes in disease development. However, one limitation of using 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one is its potential toxicity, as it has been found to be toxic to some cell types at high concentrations.

Future Directions

There are several future directions for the study of 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one. One direction is to further explore its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells, as well as its potential for use in combination with other anti-cancer agents. Another direction is to further explore its potential as an anti-inflammatory agent, as well as its potential for use in treating other inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one, which could lead to the development of more effective treatments for a variety of diseases.

Synthesis Methods

3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one is synthesized by the reaction of 3-chloro-5-pyridin-2-yl-1,2,4-oxadiazole with 4-chlorophenylmorpholine in the presence of a base. The reaction is carried out in a suitable solvent such as DMF or DMSO at an elevated temperature. The product is then purified by column chromatography to obtain pure 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one.

Scientific Research Applications

3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has shown promising results in scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models of inflammatory diseases. Additionally, 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has been studied for its potential as an anti-viral agent, as it has been found to inhibit the replication of certain viruses in vitro.

properties

IUPAC Name

3-chloro-5-[2-(4-chlorophenyl)morpholine-4-carbonyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c17-12-3-1-10(2-4-12)14-9-20(5-6-23-14)16(22)11-7-13(18)15(21)19-8-11/h1-4,7-8,14H,5-6,9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMZAUXAQOJZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CNC(=O)C(=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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